N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N'-methyl-2-oxoacetohydrazide
Overview
Description
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N'-methyl-2-oxoacetohydrazide is a useful research compound. Its molecular formula is C23H13Cl2F6N5O2 and its molecular weight is 576.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, have been used in the agrochemical and pharmaceutical industries . They are thought to interact with various targets, depending on their specific structures and the presence of additional functional groups .
Mode of Action
It’s worth noting that the biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives have been used in the protection of crops from pests, and several tfmp derivatives are also used in the pharmaceutical and veterinary industries . The exact pathways they affect would depend on their specific structures and targets.
Result of Action
It’s worth noting that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Properties
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N'-methyl-2-oxoacetohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2F6N5O2/c1-35(19-15(24)6-11(8-32-19)22(26,27)28)34-21(38)18(37)14-10-36(17-5-3-2-4-13(14)17)20-16(25)7-12(9-33-20)23(29,30)31/h2-10H,1H3,(H,34,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKLKRPGJBKOQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2F6N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901101494 | |
Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-α-oxo-1H-indole-3-acetic acid 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901101494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338409-91-9 | |
Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-α-oxo-1H-indole-3-acetic acid 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338409-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-α-oxo-1H-indole-3-acetic acid 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901101494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.